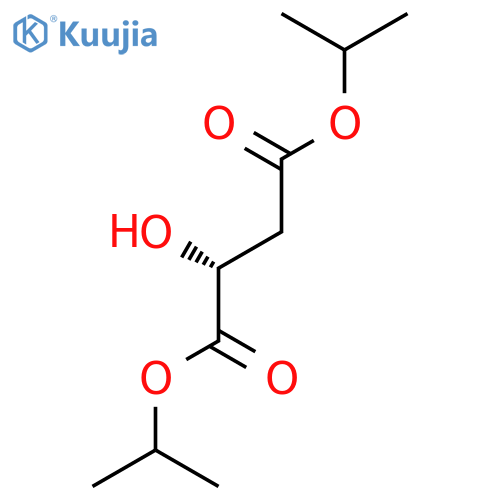

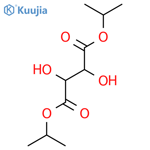

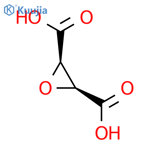

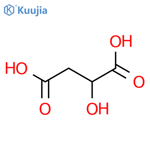

Butane-2,3-diacetal-desymmetrized glycolic acid-a new building block for the stereoselective synthesis of enantiopure α-hydroxy acids

,

Angewandte Chemie,

2001,

40(15),

2906-2909